molecular formula C23H18FN7O2 B14127691 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14127691
M. Wt: 443.4 g/mol
InChI Key: DMMKWXUUTWXMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

The synthesis of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 3-phenyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of c-Met kinase, a target involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the fluorophenyl group, which may enhance its biological activity and selectivity.

Properties

Molecular Formula

C23H18FN7O2

Molecular Weight

443.4 g/mol

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H18FN7O2/c24-17-8-4-7-16(13-17)22-29-28-20-9-10-21(30-31(20)22)33-12-11-25-23(32)19-14-18(26-27-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,32)(H,26,27)

InChI Key

DMMKWXUUTWXMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.